Lincomycin-B

Description

Contextualization within Lincosamide Antibiotics Research

Lincosamide antibiotics constitute a class of antimicrobial agents that inhibit bacterial protein synthesis by interacting with the 50S ribosomal subunit nih.gov. The progenitor of this class, lincomycin (B1675468), was first isolated in 1962 from the soil bacterium Streptomyces lincolnensis nih.govbritannica.com. Lincomycin, also referred to as lincomycin A, is the primary naturally occurring lincosamide compound produced by this bacterium researchgate.netbohrium.com.

Lincosamide research encompasses various aspects, including the discovery of new lincosamide compounds, the elucidation of their biosynthesis pathways, the study of their mechanisms of action, and the investigation of bacterial resistance mechanisms nih.gov. Within this broader context, research on lincomycin B is often intertwined with studies focused on optimizing the production of lincomycin A and understanding the metabolic processes in Streptomyces species.

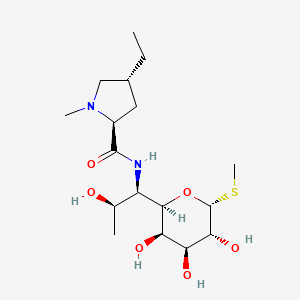

Structurally, lincosamides are characterized by a linkage between an amino acid (specifically, a substituted proline) and an amino sugar nih.gov. Lincomycin A contains a propylproline moiety linked to methylthiolincosamine drugbank.com. Lincomycin B is closely related structurally to lincomycin A, differing by only one methyl group google.com. This close structural similarity means that research into the biosynthesis and modification of lincomycin A often provides insights into the formation and properties of lincomycin B.

Studies exploring the genetic and enzymatic machinery involved in lincomycin biosynthesis in Streptomyces lincolnensis are directly relevant to understanding how both lincomycin A and lincomycin B are produced nih.gov. For instance, research has identified genes and regulatory elements within the lmb gene cluster that influence lincomycin biosynthesis, impacting the relative levels of lincomycin A and lincomycin B nih.gov.

Significance of Lincomycin B as a Research Subject and Byproduct

Lincomycin B holds significance in academic research primarily in two capacities: as a specific chemical entity for structural and biological investigation, and importantly, as a byproduct in the fermentation processes aimed at producing lincomycin A.

As a research subject, the structural differences between lincomycin A and lincomycin B present opportunities to study the impact of minor structural variations on biological activity and physicochemical properties. While lincomycin A is the clinically important antibiotic, lincomycin B generally exhibits lower bioactivity nih.gov. Research into the biological activities of lincomycin B against various bacterial strains, though sometimes reported as weaker than lincomycin A, contributes to a broader understanding of lincosamide structure-activity relationships researchgate.net.

Furthermore, the presence of lincomycin B as a byproduct in lincomycin A fermentation is a critical aspect of industrial and academic research focused on optimizing antibiotic production bohrium.comresearchgate.net. The high content of lincomycin B is considered a challenge in the fermentation process of Streptomyces lincolnensis, as it can impact the quality and yield of the desired product, lincomycin A researchgate.net. Research efforts are directed towards decreasing the accumulation of lincomycin B while simultaneously increasing lincomycin A production bohrium.comresearchgate.netnih.govresearchgate.net.

Studies have investigated various strategies to manipulate the fermentation conditions and the producing organism to alter the ratio of lincomycin A to lincomycin B. For example, regulating osmotic pressure during fermentation has been shown to decrease lincomycin B content researchgate.net. Research into the genetic engineering of Streptomyces lincolnensis has identified specific genes, such as lmbW (encoding a C-methyltransferase) and metK (encoding S-adenosylmethionine synthetase), that play roles in the biosynthesis of lincomycin A and can influence the accumulation of lincomycin B nih.gov. Overexpression of these genes, particularly co-overexpression of lmbW and metK, has demonstrated the potential to increase lincomycin A production while significantly reducing lincomycin B content nih.gov.

The separation and characterization of lincomycin B from fermentation broths are also areas of research, particularly for quality control and process optimization purposes google.comtandfonline.com. Methods like capillary zone electrophoresis with amperometric detection have been developed for the simultaneous determination of lincomycin and lincomycin B in bulk drug and pharmaceutical formulations tandfonline.com. High-pressure liquid chromatography (HPLC) preparative column separation methods are employed to isolate high-purity lincomycin B, which is important for quality standard research and pharmacological/toxicological studies google.com.

The study of lincomycin B as a byproduct also extends to its potential biodegradation. Research has explored the ability of certain microorganisms, such as Clostridium sp., to degrade lincomycin, which is relevant for managing lincomycin-containing waste products from fermentation nih.govresearchgate.net.

Table 1: Properties of Lincomycin A and Lincomycin B (Research Context)

| Property | Lincomycin A (Lincomycin) | Lincomycin B | Source(s) |

| Chemical Formula | C₁₈H₃₄N₂O₆S | C₁₇H₃₂N₂O₄S (Suggested empirical formula) researchgate.net | drugbank.comnih.gov |

| Molar Mass | 406.54 g/mol | - | drugbank.comnih.gov |

| Structural Difference | Contains a propylproline moiety | Differs by one methyl group from Lincomycin A google.com | drugbank.comgoogle.com |

| Bioactivity | Higher | Lower | nih.gov |

| Occurrence | Main natural product | Byproduct in fermentation | bohrium.comnih.gov |

Table 2: Impact of Genetic Manipulation on Lincomycin A and Lincomycin B Production in Streptomyces lincolnensis

| Strain/Condition | Lincomycin A Titer (mg/L) | Lincomycin B Content (%) | Notes | Source |

| Original strain | - | - | Baseline for comparison | nih.gov |

| lmbW deletion mutant | Lost production | Increased accumulation | LmbW involved in Lincomycin A biosynthesis, not Lincomycin B nih.gov | nih.gov |

| Co-overexpression of lmbW and metK | 1744.6 (35.83% improvement) | 4.41 (34.76% decrease) | Engineered strain shows promising application nih.gov | nih.gov |

| Un-optimized medium (shaking flask) | 3585 | ~4.4% (Calculated from 82.2% reduction to 0.8%) | Baseline for medium optimization researchgate.net | researchgate.net |

| Optimized medium (shaking flask) | 4600 (28.3% improvement) | 0.8 (82.2% reduction) | Optimized medium improved Lincomycin A and decreased Lincomycin B researchgate.net | researchgate.net |

Note: Data extracted from research findings focusing on manipulating Lincomycin production.

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O6S/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24)/t8-,9-,10+,11-,12+,13-,14-,15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSDDKNXMARQMJ-AVXYAQEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2520-24-3 | |

| Record name | Lincomycin-B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002520243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINCOMYCIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ372F94WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Production of Lincomycin B

Microbial Producers and Natural Occurrence

Lincomycin (B1675468) and its related compounds, such as lincomycin B, are naturally produced by certain species of actinomycetes, particularly within the Streptomyces genus nih.govwikipedia.orgdrugbank.com.

Streptomyces lincolnensis as a Primary Origin

Streptomyces lincolnensis is the most well-known and primary microbial source for the production of lincomycin wikipedia.orgnih.govwikipedia.orgdrugbank.com. This bacterium is widely used in industrial fermentation processes for lincomycin production japsonline.com. The lincomycin biosynthetic gene cluster (lmb cluster), spanning over 35 kb, has been identified and characterized in S. lincolnensis strains nih.govresearchgate.net. This cluster contains numerous genes encoding the enzymes and regulatory proteins necessary for the biosynthesis of lincomycin A and B nih.govresearchgate.net. While S. lincolnensis primarily produces lincomycin A, lincomycin B is also consistently found in the fermentation broth as a byproduct nih.govbohrium.comoup.com.

Identification of Other Producing Organisms (e.g., Streptomyces ramulosus)

While Streptomyces lincolnensis is the key producer, other microorganisms have also been reported to produce lincosamide antibiotics, including lincomycin B. Streptomyces ramulosus, for instance, has been identified as a producer of lincomycin B researchgate.netresearchgate.net. Research has been conducted on the fermentation, purification, and structural elucidation of lincomycin B produced by Streptomyces ramulosus isolates researchgate.netresearchgate.net. This indicates that the capacity for lincomycin B biosynthesis is not exclusive to S. lincolnensis.

Biosynthetic Pathways and Precursor Integration

The biosynthesis of lincomycin involves the independent synthesis of two precursors: a propylproline derivative and an amino-octose sugar (specifically, α-methylthiolincosaminide) nih.govresearchgate.netplos.orgwikipedia.orgwikipedia.org. These precursors are then joined together and modified to form the final lincosamide structure nih.govresearchgate.netplos.orgwikipedia.orgwikipedia.org. The structural difference between lincomycin A (containing propylproline) and lincomycin B (containing ethylproline) suggests variations in the biosynthesis or incorporation of the amino acid moiety oup.com.

Elucidation of Propylproline (PPL) Sub-pathway Contribution to Lincomycin B Formation

The propylproline (PPL) sub-pathway is a key part of lincomycin A biosynthesis, where L-tyrosine is converted into 4-propyl-L-proline through a series of enzymatic steps involving proteins such as LmbB1, LmbB2, LmbW, LmbA, and LmbX nih.govwikipedia.orgasm.org. The LmbB2 protein, an unusual heme protein, catalyzes the initial hydroxylation of tyrosine to 3,4-dihydroxyphenylalanine (DOPA) in this pathway nih.govplos.orgplos.org.

While the PPL pathway is central to lincomycin A, the presence of an ethylproline (EPL) moiety in lincomycin B suggests a closely related but distinct pathway or a point of divergence in the biosynthesis of the amino acid component oup.com. Research indicates that the lmbW gene, encoding a C-methyltransferase, is involved in the biosynthesis of lincomycin A but not lincomycin B oup.com. Deletion of lmbW in S. lincolnensis resulted in a loss of lincomycin A production but an increase in lincomycin B accumulation oup.com. This finding supports the idea that LmbW is specific to the PPL pathway leading to lincomycin A, and its absence may favor the production of the ethylproline precursor found in lincomycin B oup.com. The precise steps leading to the formation of the ethylproline moiety in lincomycin B are not as extensively characterized as the PPL pathway for lincomycin A, but it is understood to be a related alkylproline derivative pathway oup.comwikipedia.org.

Understanding of α-Methylthiolincosaminide (MTL) Sub-pathway for Lincomycin B

The other major building block of lincomycin is the amino-octose sugar, α-methylthiolincosaminide (MTL) nih.govresearchgate.netplos.orgwikipedia.orgwikipedia.org. The biosynthesis of the MTL moiety is complex and involves several enzymatic steps starting from sugar precursors wikipedia.orgasm.org. This sub-pathway is believed to be shared between the biosynthesis of lincomycin A and lincomycin B, as both compounds contain the identical methylthiolincosamide structure oup.com. Genes such as lmbR, lmbN, lmbP, lmbO, lmbK, lmbL, lmbM, lmbS, lmbF, and lmbZ have been implicated in the biosynthesis of the MTL unit asm.orgresearchgate.net. The process involves the condensation of a C5 donor (ribose 5-phosphate) and a C3 donor to form an octose sugar, followed by a series of modifications including isomerization, phosphorylation, dephosphorylation, guanosine (B1672433) diphosphate (B83284) attachment, epimerization, oxidation, amination, imine reduction, and reduction steps wikipedia.orgasm.org.

Condensation and Subsequent Methylation Steps in Lincomycin B Biosynthesis

The final stages of lincomycin biosynthesis involve the condensation of the activated amino acid precursor (either propylproline for lincomycin A or ethylproline for lincomycin B) with the activated amino-octose precursor (MTL) researchgate.netplos.orgwikipedia.orgwikipedia.orgresearchgate.net. This condensation is catalyzed by enzymes like LmbD, which forms an amide bond between the carboxyl group of the proline derivative and the amino group of MTL wikipedia.orgwikipedia.org. This initial condensation product is typically N-demethyl-lincomycin (or its lincomycin B analog) wikipedia.orgasm.org.

Following condensation, subsequent modification steps occur. For lincomycin A, N-demethyl-lincomycin undergoes N-methylation catalyzed by enzymes like LmbJ to yield lincomycin A wikipedia.orgasm.orgresearchgate.netrsc.org. The biosynthesis also involves the participation of low-molecular-weight thiols like mycothiol (B1677580) and ergothioneine (B1671048) in post-condensation steps, including thiol exchange, C-S bond cleavage catalyzed by enzymes like LmbF, and S-methylation by enzymes such as LmbG wikipedia.orgasm.orgresearchgate.netrsc.org.

While the core condensation and post-condensation machinery is likely shared or highly similar for lincomycin A and B due to their structural resemblance in the sugar moiety, the difference lies in which proline derivative (PPL or EPL) is fed into this pathway. The presence of lincomycin B as a byproduct suggests that the enzymes involved in the condensation and subsequent steps can accept the ethylproline precursor, albeit potentially with different efficiencies compared to propylproline oup.com. Optimizing fermentation conditions and genetic manipulation of S. lincolnensis strains have shown that it is possible to influence the ratio of lincomycin A to lincomycin B produced, indicating that the metabolic flux through the PPL and EPL branches can be modulated bohrium.comoup.comnih.gov. For example, co-overexpression of lmbW (involved in PPL biosynthesis) and metK (encoding S-adenosylmethionine synthetase) in S. lincolnensis has been shown to increase lincomycin A production while decreasing lincomycin B content oup.com.

Enzymatic Activities Involved in Lincomycin B Formation (e.g., LmbW, MetK, LmbB2)

Several enzymes are involved in the lincomycin biosynthetic pathway, and their activities can influence the production of both lincomycin A and B.

LmbW: LmbW is identified as a C-methyltransferase involved in the biosynthesis of lincomycin A, but not lincomycin B. researchgate.netnih.gov Deletion of the lmbW gene in Streptomyces lincolnensis has been shown to abolish the production of lincomycin A while increasing the accumulation of lincomycin B. researchgate.netnih.gov This indicates that LmbW is responsible for the methylation step that distinguishes lincomycin A from lincomycin B.

MetK: MetK encodes S-adenosylmethionine synthetase, an enzyme that produces S-adenosylmethionine (SAM), a crucial methyl donor for various methylation reactions, including the one catalyzed by LmbW. researchgate.netnih.gov Co-overexpression of lmbW and metK has been shown to increase lincomycin A production and decrease the content of lincomycin B, suggesting that increased SAM availability can drive the methylation step towards lincomycin A formation. researchgate.netnih.gov

LmbB2: LmbB2 is an unusual tyrosine hydroxylating enzyme that catalyzes the conversion of L-tyrosine to 3,4-dihydroxyphenylalanine (DOPA), representing the first step in the biosynthesis of the PPL moiety. frontiersin.orgnih.govplos.orgresearchgate.netdatapdf.commdpi.com LmbB2 is a heme protein, which is distinct from typical tyrosine hydroxylases and tyrosinases. nih.govplos.orgresearchgate.netdatapdf.com Its activity is essential for initiating the pathway that leads to both the propyl chain of lincomycin A and the ethyl chain of lincomycin B. frontiersin.orgnih.govplos.orgresearchgate.netdatapdf.commdpi.com

Genetic Engineering Strategies for Lincomycin B Production Modulation

Genetic engineering approaches have been employed to modulate the production of lincomycin B, primarily to enhance the yield of the more commercially valuable lincomycin A.

Gene Deletion and Overexpression Studies Impacting Lincomycin B Accumulation

Gene manipulation studies have provided insights into the enzymes and regulatory elements influencing lincomycin B levels.

Deletion of lmbW leads to the absence of lincomycin A and increased accumulation of lincomycin B, confirming LmbW's role in the terminal methylation step. researchgate.netnih.gov

Co-overexpression of lmbW and metK is a key strategy to reduce lincomycin B content while increasing lincomycin A production. researchgate.netnih.gov This highlights the importance of both the methyltransferase and the availability of its cofactor.

Rational Transformations at Metabolic and Regulatory Levels

Rational design strategies based on understanding the metabolic and regulatory networks have been applied to improve lincomycin production profiles. nih.govguidetopharmacology.org Genomic information has facilitated these approaches in Streptomyces. nih.gov Manipulating genes involved in primary metabolism can also indirectly affect lincomycin biosynthesis by altering the availability of precursors or cofactors like SAM. mdpi.combohrium.com For instance, strategies affecting nitrate (B79036) assimilation have been linked to increased lincomycin yield, potentially by influencing precursor supply. mdpi.com

Transcriptional Regulation of Lincomycin B Biosynthesis (e.g., LmbU, AdpAlin)

Transcriptional regulators play a crucial role in controlling the expression of genes within the lincomycin biosynthetic cluster, thereby influencing the production of both lincomycin A and B.

LmbU: LmbU is a cluster-situated regulator that positively regulates lincomycin biosynthesis. nih.govresearchgate.netasm.orgresearchgate.net It activates the expression of several genes within the lmb cluster, including lmbA, lmbC, lmbJ, and lmbW. asm.org LmbU binds directly to the regions upstream of lmbA and lmbW. asm.org Manipulation of lmbU expression can significantly impact lincomycin production levels. asm.org

AdpAlin: AdpAlin is a pleiotropic transcriptional regulator that is involved in the cascade regulation of lincomycin biosynthesis. nih.govresearchgate.netgoogle.com.hk AdpAlin activates the transcription of structural genes in the lmb cluster by directly binding to their promoter regions. nih.govresearchgate.net Furthermore, AdpAlin activates the transcription of lmbU, indicating a hierarchical regulatory relationship where AdpAlin controls the expression of the cluster-situated regulator LmbU. nih.govresearchgate.netresearchgate.net Deletion of adpAlin can interrupt lincomycin biosynthesis. nih.govresearchgate.net

Fermentation Optimization for Lincomycin Profile Control

Optimization of fermentation conditions is critical for maximizing lincomycin production and controlling the ratio of lincomycin A to lincomycin B.

Optimization of Culture Medium Components (e.g., Carbon and Nitrogen Sources)

The composition of the culture medium significantly impacts the growth of Streptomyces lincolnensis and the subsequent production of lincomycin. rjwave.orgfrontiersin.orgmdpi.comscielo.br

Carbon Sources: Carbon sources provide the energy and building blocks for cell growth and antibiotic synthesis. Studies have shown that different carbon sources can influence lincomycin production. Dextrose syrup has been identified as a suitable carbon source for higher lincomycin production. rjwave.org Soluble starch and sugar cane molasses have also been used and optimized in fermentation media for lincomycin production. scielo.brresearchgate.net

Nitrogen Sources: Nitrogen sources are essential for protein synthesis and other metabolic processes. Both organic and inorganic nitrogen sources play a role in lincomycin production. Soya flour in combination with corn steep liquor has been found to be effective organic nitrogen sources, supporting both growth and production. rjwave.org Sodium nitrate is an inorganic nitrogen source that has been shown to play a significant role. rjwave.org Peptone water and ammonium (B1175870) sulfate (B86663) are other nitrogen sources used in optimized media. scielo.brresearchgate.net The balance and specific types of carbon and nitrogen sources are crucial for achieving optimal lincomycin titers and can influence the byproduct profile. rjwave.orgfrontiersin.orgmdpi.comscielo.brresearchgate.net

Optimization studies often involve evaluating different concentrations and combinations of these components using statistical experimental designs to identify conditions that enhance lincomycin A production while minimizing lincomycin B accumulation. rjwave.orgmdpi.comscielo.brresearchgate.net

Influence of Process Parameters (e.g., Osmotic Pressure Regulation) on Lincomycin B Content

Process parameters significantly impact the yield of Lincomycin A and the formation of Lincomycin B google.combohrium.com. Research has focused on optimizing these parameters to reduce the accumulation of the less active Lincomycin B bohrium.comresearchgate.net.

One key parameter investigated for its influence on Lincomycin B content is osmotic pressure bohrium.comresearchgate.netdntb.gov.ua. Studies have shown that regulating osmotic pressure in the fermentation medium can effectively decrease the concentration of Lincomycin B bohrium.comresearchgate.netdntb.gov.ua.

For instance, research involving Streptomyces lincolnensis fermentation demonstrated that the addition of NaCl as an osmotic regulator led to a reduction in Lincomycin B content researchgate.netdntb.gov.ua. In flask experiments, the Lincomycin B content decreased from 4.04% to 0.75% with osmotic regulation. In 15 L bioreactor fermentation, the content was reduced from 8.20% in the control to 5.78% when 10 g/L NaCl was added researchgate.net. This indicates that increased osmotic stress can help reduce the accumulation of Lincomycin B bohrium.com.

The mechanism behind this reduction appears to be related to the cellular response to osmotic stimulation. Under osmotic stress, the transcription of genes involved in sulfur assimilation and the biosynthesis of methyl donor (SAM) and sulfur donors (ergothioneine and mycothiol) were found to be up-regulated researchgate.netdntb.gov.ua. This increased synthesis of SAM could provide more methyl donors for the methylation step in lincomycin biosynthesis, potentially leading to a higher conversion of the Lincomycin B precursor to Lincomycin A and thus reducing Lincomycin B content researchgate.netdntb.gov.ua.

Detailed research findings support the impact of osmotic pressure on Lincomycin B levels. The optimal initial osmotic pressure range for lincomycin fermentation has been reported to be between 0.860 and 1.355 Osmol/kg dntb.gov.ua. Experiments have quantified the reduction in Lincomycin B content under optimized osmotic conditions compared to un-optimized conditions bohrium.comresearchgate.net.

The following table summarizes experimental data illustrating the effect of osmotic pressure regulation (specifically, the addition of NaCl) on Lincomycin B content in Streptomyces lincolnensis fermentation:

| Fermentation Scale | Condition | Lincomycin B Content (%) |

| Flask | Control | 4.04 |

| Flask | Osmotic Regulation | 0.75 |

| 15 L Bioreactor | Control | 8.20 |

| 15 L Bioreactor | 10 g/L NaCl | 5.78 |

Data derived from research on osmotic pressure regulation in Streptomyces lincolnensis fermentation. researchgate.net

Further studies using high-throughput RNA sequencing have provided insights into the genetic mechanisms underlying osmotic regulation's effect on lincomycin fermentation, showing significant up-regulation of genes in the lincomycin biosynthesis cluster and those involved in related metabolic pathways under osmotic stimulation researchgate.netdntb.gov.ua.

Beyond osmotic pressure, other process parameters also influence lincomycin production and the ratio of Lincomycin A to Lincomycin B, including medium composition (e.g., carbon and nitrogen sources like glucose, soybean powder, and corn steep liquor), incubation temperature, and pH google.combohrium.comresearchgate.netrjwave.org. Optimization of these factors, often through statistical approaches, has been shown to increase Lincomycin A production while decreasing Lincomycin B levels bohrium.comscielo.brnih.gov.

| Parameter | Example of Influence on Lincomycin B Content | Source |

| Medium Composition | Increased glucose concentration affected osmotic stress, reducing Lincomycin B accumulation. Soybean powder and corn steep liquor are important factors. | bohrium.com |

| Incubation Temperature | Normal fermentation at 18-40°C produces 5-10% Lincomycin B of total lincomycin. Some processes aim to eliminate Lincomycin B production. | google.com |

The precise interplay between these parameters and their cumulative effect on Lincomycin B formation highlights the complexity of optimizing lincomycin fermentation for reduced by-product formation.

Mechanism of Action and Molecular Interactions of Lincomycin B

Ribosomal Binding and Inhibition of Bacterial Protein Synthesis

Lincomycin (B1675468) B inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit ontosight.ai. This binding interferes with the process of peptide formation and elongation of the peptide chain ontosight.ai. The primary effect is the inhibition of peptide bond formation nih.gov. Lincomycin B's action can be bacteriostatic or bactericidal depending on its concentration and the susceptibility of the organism nih.gov.

Detailed Interactions with the 23S Ribosomal RNA of the 50S Subunit

Lincosamides, including lincomycin, bind to the peptidyl transferase loop region within domain V of the 23S ribosomal RNA (rRNA) of the 50S bacterial ribosomal subunit nih.govasm.orgnih.govpfizermedicalinformation.comfda.govoup.com. This region is crucial for peptide bond formation oup.com. Crystal structures of lincomycin in complex with the Staphylococcus aureus 50S ribosomal subunit have provided detailed insights into these interactions. The α-methylthiolincosamine (α-MTL) sugar moiety of lincomycin forms hydrogen bonds with specific nucleotides of the 23S rRNA, including C2611, A2058, G2505, A2059, and G2503 (using E. coli numbering) nih.govdrugbank.com. The propyl hygric acid moiety, in contrast, primarily interacts through van der Waals contacts, suggesting it may have more rotational freedom nih.govdrugbank.com. Spermidine, an additive in some crystallization solutions, has been observed in the lincomycin binding site and may contribute to stabilizing the antibiotic-ribosome complex through interactions with nucleotide A2062 nih.govnih.gov.

Resistance to lincosamides often involves methylation of specific nucleotides in the 23S rRNA of the 50S ribosomal subunit, particularly A2058, which can lead to cross-resistance with macrolides and streptogramin B antibiotics (MLSB resistance) nih.govpfizermedicalinformation.comfda.govdrugbank.comdrugs.com. Other resistance mechanisms can target residues like A2059 and C2611 nih.govdrugbank.com. Studies comparing lincomycin and clindamycin (B1669177) binding to Escherichia coli ribosomes by chemical footprinting have shown that both drugs protect 23S rRNA bases A2058, A2451, and G2505. However, clindamycin additionally protects A2059, a difference not observed with lincomycin oup.com.

Structural Analogy to Aminoacyl-tRNA and Deacylated-tRNA

Lincosamides, including lincomycin, function as structural analogues of the 3' end of L-Pro-Met-tRNA and deacylated-tRNA drugbank.commdpi.comnih.gov. This structural mimicry allows them to interact with the 23S rRNA at the ribosomal A-site, close to the peptidyl transferase center (PTC) drugbank.comnih.govresearchgate.net. By occupying this site, lincomycin B interferes with the proper positioning of aminoacyl-tRNA, thereby blocking peptide bond formation and inhibiting protein synthesis nih.gov. While initial binding may occur at the A-site, a shift in equilibrium towards the P-site over several seconds has been suggested for related lincosamides like clindamycin, possibly due to the rotation of the propyl hygric acid moiety nih.govdrugbank.com.

Dynamic Ribosomal Alterations and Secondary Metabolism Modulation

Beyond its role as a protein synthesis inhibitor, lincomycin, particularly at concentrations below the minimum inhibitory concentration (MIC), has been observed to induce dynamic alterations in ribosomes and influence secondary metabolism in actinomycetes asm.orgnih.govresearchgate.netresearchgate.netasm.org.

Concentration-Dependent Positive Effects on Actinomycete Growth and Secondary Metabolism

Lincomycin can stimulate the growth and secondary metabolism of actinomycetes in a concentration-dependent manner asm.orgnih.govresearchgate.netresearchgate.net. In Streptomyces coelicolor A3(2), lincomycin at concentrations below the MIC has been shown to stimulate the production of the blue-pigmented antibiotic actinorhodin (B73869) asm.orgnih.govresearchgate.netresearchgate.netasm.orgrsc.org. This positive effect on secondary metabolism suggests a more complex interaction with bacterial physiology than simple protein synthesis inhibition asm.orgnih.govresearchgate.netresearchgate.net.

Research findings in Streptomyces coelicolor A3(2) demonstrate that lincomycin at concentrations that stimulate actinorhodin production can lead to increased expression of genes involved in secondary metabolism, such as the pathway-specific regulatory gene actII-ORF4 asm.org. This indicates a molecular mechanism where lincomycin, at specific concentrations, can act as an elicitor for the production of secondary metabolites asm.orgrsc.org.

Restoration of Arrested Ribosome Function and Ribosome Stabilization

Studies in Streptomyces coelicolor A3(2) have shown that lincomycin, at concentrations that stimulate actinorhodin production, can restore temporarily arrested ribosome function asm.orgnih.govresearchgate.net. This is proposed to occur through the utilization of ribosome-related proteins and translation factors, potentially under the control of transcription factors like WblC asm.orgnih.govresearchgate.net. This process can lead to the production of stable and active ribosomes, even during the late growth phase asm.orgnih.govresearchgate.net. Ribosome profile analysis using sucrose (B13894) density gradient centrifugation has shown that in the presence of lincomycin, the peak corresponding to 70S ribosomes is maintained at later growth phases compared to cultures without lincomycin, indicating ribosome stabilization asm.orgresearchgate.net.

Influence on Proteasome Activity and Protein Expression

Further biochemical and molecular biological analyses in Streptomyces coelicolor A3(2) have revealed that lincomycin, at concentrations that induce ribosomal stabilization and enhance secondary metabolism, can also influence the localization of 20S proteasome-related proteins, resulting in reduced proteasome activity asm.orgnih.govresearchgate.net. This suggests a potential link between ribosome stability, proteasome activity, and the modulation of protein expression profiles, which could favor the synthesis of enzymes involved in secondary metabolite biosynthesis asm.orgnih.govresearchgate.netresearchgate.netbiorxiv.org. Reduced proteasome activity could lead to altered protein turnover, potentially increasing the availability of proteins necessary for growth and secondary metabolism.

Antimicrobial Activity and Efficacy Research of Lincomycin B

Comparative Potency Studies against Microbial Strains (e.g., versus Lincomycin (B1675468) A)

Research indicates that various 4'-alkyl-4'-depropyllincomycin derivatives, including those with butyl, pentyl, and hexyl analogs, have demonstrated higher activity and a broader antimicrobial spectrum compared to lincomycin A (LIN) asm.org. Specifically, 4'-pentyl-4'-depropyllincomycin (PELIN) has shown greater activity than lincomycin against clinical Staphylococcus isolates possessing genes conferring low-level lincosamide resistance asm.org. Against strains expressing the constitutive ermC gene, which confers macrolide-lincosamide-streptogramin B (MLSB) resistance, PELIN, LIN, and clindamycin (B1669177) (CLI) exhibited similar antimicrobial activity asm.org. However, against isolates with resistance mediated by the lnuA gene, which codes for a lincosamide nucleotidyltransferase, strains showed higher susceptibility to CLI and PELIN than to LIN asm.org.

In Vitro Susceptibility Patterns and Spectrum of Action

Lincomycin, and by extension its derivatives like Lincomycin B, primarily exhibit activity against Gram-positive bacteria and certain anaerobic bacteria merckvetmanual.comresearchgate.net. The spectrum of activity for lincomycin includes Staphylococcus aureus, Staphylococcus albus, β-hemolytic Streptococcus, Streptococcus viridans, Diplococcus pneumoniae, Clostridium tetani, Clostridium perfringens, Corynebacterium diphtheriae, and Corynebacterium acnes pfizer.comzoetisus.com. It also shows effectiveness against Mycoplasma species zoetisus.com. Lincomycin is generally not active against most strains of Streptococcus faecalis, Neisseria gonorrhoeae, Neisseria meningitidis, Hemophilus influenzae, or other Gram-negative organisms or yeasts pfizer.comzoetisus.com.

In vitro studies have provided representative Minimum Inhibitory Concentration (MIC) values for lincomycin against certain bacteria:

Staphylococcus aureus: 0.2 μg/mL – 32 μg/mL wikipedia.orgtoku-e.com

Streptococcus pneumoniae: 0.05 μg/mL – 0.4 μg/mL wikipedia.org

Streptococcus pyogenes: 0.04 μg/mL – 0.8 μg/mL wikipedia.orgtoku-e.com

Lincomycin is predominantly bacteriostatic in vitro, with its antibacterial activity correlating best with the duration the concentration remains above the MIC of the infecting organism pfizer.com. Resistance to lincomycin is commonly due to methylation of specific nucleotides in the 23S RNA of the 50S ribosomal subunit, leading to MLSB resistance merckvetmanual.compfizer.com. Cross-resistance between lincomycin and clindamycin is complete pfizer.com.

Synergy and Antagonism with Other Antimicrobial Agents

Studies investigating the combined effects of lincomycin with other antimicrobial agents have shown varied interactions, including instances of antagonism. For example, an antagonistic effect was observed when lincomycin was combined with acetylisovaleryltylosin tartrate or colistin (B93849) sulfate (B86663) against Staphylococcus aureus nih.gov. Research on the synergistic and antagonistic effects of phenylalanine with various antibiotics, including lincomycin, against pathogenic bacteria has also been conducted researchgate.net.

While some combinations can lead to antagonism, other research explores potential synergistic effects to overcome resistance or enhance activity. For instance, a study investigated the combined antibacterial actions of lincomycin and freshly prepared silver nanoparticles, suggesting an enhanced antibacterial activity and potential to reduce bacterial resistance nih.gov. This study indicated that the mixture of silver nanoparticles and lincomycin showed an increase in the inhibition zone against P. mirabilis and B. cereus, suggesting a synergistic effect nih.gov.

Data Table: Representative MIC Values for Lincomycin

| Bacterial Species | MIC Range (μg/mL) | Source |

| Staphylococcus aureus | 0.2 – 32 | wikipedia.orgtoku-e.com |

| Streptococcus pneumoniae | 0.05 – 0.4 | wikipedia.org |

| Streptococcus pyogenes | 0.04 – 0.8 | wikipedia.orgtoku-e.com |

Molecular Mechanisms of Resistance to Lincomycin B

Target Modification: Ribosomal Methylation (MLSB Phenotype)

One of the most prevalent mechanisms of resistance to Lincomycin (B1675468) B is the modification of its ribosomal target site through methylation, leading to the MLSB phenotype. This phenotype confers cross-resistance not only to lincosamides but also to macrolides and streptogramin B antibiotics. wikipedia.orgnih.govuni.lu The MLSB resistance is predominantly mediated by the expression of erm genes. wikipedia.orgnih.govuni.lu

Role of erm Genes and Methylation of Specific 23S rRNA Nucleotides

The erm genes (erythromycin ribosome methylase), including commonly found variants such as ermA, ermB, and ermC, encode ribosomal RNA methyltransferases. wikipedia.orgnih.govuni.lu These enzymes catalyze the methylation of specific adenine (B156593) residues within the peptidyl transferase center of the 23S ribosomal RNA (rRNA), which is a component of the 50S ribosomal subunit – the binding site for lincosamides. wikipedia.orgnih.govuni.lu A critical methylation site is the N6 position of adenine at position 2058 (A2058) in domain V of the 23S rRNA, based on Escherichia coli numbering. wikipedia.orgnih.govuni.lu This methylation alters the conformation of the antibiotic binding site, significantly reducing the affinity of the ribosome for Lincomycin B and other MLSB antibiotics, thereby conferring resistance. wikipedia.orgnih.govuni.lu

Drug Inactivation Mechanisms (e.g., linA Gene-Mediated Inactivation)

Enzymatic inactivation represents another important mechanism of resistance to lincosamides like Lincomycin B. wikipedia.orgnih.govuni.lu This resistance is often mediated by genes belonging to the lin family, such as linA and linB. wikipedia.orgnih.govuni.lu The linA gene encodes a lincosamide nucleotidyltransferase that inactivates the antibiotic molecule, typically through adenylation. wikipedia.orgnih.govuni.lu Similarly, the linB gene encodes a lincosamide O-nucleotidyltransferase, which also modifies and inactivates lincosamides. wikipedia.orgnih.govuni.lu These enzymatic modifications prevent Lincomycin B from binding effectively to the bacterial ribosome, negating its inhibitory effect on protein synthesis.

Efflux Pump Systems (e.g., MexAB-OprM, MexXY-OprM)

Efflux pumps are active transport systems in bacterial membranes that can contribute to antibiotic resistance by pumping the drug out of the cell, thereby lowering its intracellular concentration below the level required to inhibit bacterial growth. wikipedia.orgnih.gov While efflux is recognized as a mechanism contributing to lincosamide resistance, specific systems like MexAB-OprM and MexXY-OprM are well-characterized in Pseudomonas aeruginosa and are known to extrude various antibiotics, including macrolides. wikipedia.orgnih.gov Their specific contribution and prevalence in mediating Lincomycin B resistance across a broader spectrum of bacterial species can vary.

Ribosomal Protein Alterations and Mutations

Alterations or mutations in genes encoding ribosomal proteins of the 50S subunit can also lead to resistance to Lincomycin B. wikipedia.orgnih.govuni.lu Mutations in proteins such as L3, L4, and L22, which are located in or near the peptidyl transferase center where lincosamides bind, can affect the conformation of the binding site. wikipedia.orgnih.govuni.lu These changes can reduce the affinity of the ribosome for Lincomycin B, resulting in decreased susceptibility to the antibiotic. wikipedia.orgnih.govuni.lu

ATP-Binding Cassette (ABC-F) Proteins (e.g., Lsa(A), OptrA)

Ribosomal protection mediated by ATP-Binding Cassette (ABC-F) proteins is another mechanism conferring resistance to Lincomycin B and other related antibiotics. wikipedia.orgnih.govuni.lu Proteins such as Lsa(A) and OptrA are examples of ABC-F proteins that provide resistance to lincosamides, phenicols, and streptogramins A (LPSA resistance). wikipedia.orgnih.govuni.lu These proteins interact with the ribosome in an ATP-dependent manner, likely by binding to the ribosomal exit tunnel or peptidyl transferase center, thereby interfering with antibiotic binding or promoting the dissociation of the bound drug. wikipedia.orgnih.govuni.lu This interaction effectively protects the ribosome from the inhibitory action of Lincomycin B.

Molecular Epidemiology of Resistance in Bacterial Populations

The molecular epidemiology of Lincomycin B resistance involves tracking the prevalence, distribution, and genetic basis of resistance determinants within bacterial populations over time and across geographical regions. wikipedia.orgnih.govuni.lu Epidemiological studies monitor the spread of key resistance genes, including erm genes (conferring MLSB resistance), lin genes (conferring enzymatic inactivation), and genes encoding ABC-F ribosomal protection proteins (lsa, optrA). wikipedia.orgnih.govuni.lu These resistance genes are frequently found on mobile genetic elements such as plasmids, transposons, and insertion sequences, which facilitates their horizontal transfer between different bacterial strains and species. wikipedia.orgnih.govuni.lu Understanding the molecular epidemiology is crucial for monitoring the emergence and dissemination of Lincomycin B resistance in clinically relevant pathogens, such as Staphylococcus aureus, coagulase-negative staphylococci, streptococci, and enterococci, and for guiding public health interventions and therapeutic strategies. wikipedia.orgnih.govuni.lu

Synthetic Analogues and Structure Activity Relationship Sar Studies of Lincomycin B Derivatives

Chemical Modification Strategies and Synthesis Routes

Chemical modification strategies for generating lincomycin (B1675468) analogues have focused on various parts of the molecule, which consists of a thiomethylated carbohydrate unit (methylthiolincosamine) linked by an amide bond to an N-methyl-pyrrolidine-carboxylic acid (propylhygric acid) residue mdpi.com.

One common strategy involves modifications at the C-6 and C-7 positions of the amino sugar moiety. For instance, the semisynthetic derivative clindamycin (B1669177), which has largely superseded lincomycin in clinical use, is produced by replacing the 7(R)-hydroxyl group of lincomycin with a chlorine atom, accompanied by an inversion of configuration to 7(S) wikipedia.orguomus.edu.iq. This modification significantly enhances antibacterial activity uomus.edu.iq.

Synthetic routes have been developed to allow for more extensive diversification than is possible through semisynthesis. Component-based synthetic routes to the aminosugar fragment have been described, utilizing techniques like nitroaldol chemistry and glycal epoxides to introduce modifications at key positions, such as C1 and C6 chemrxiv.orgharvard.edu. Palladium-catalyzed cross-coupling has also been applied in the synthesis of lincomycin derivatives modified at the C-6 and C-7 positions researchgate.netnih.gov.

Modifications have also been explored on the pyrrolidine (B122466) (amino acid) portion of lincomycin. This includes altering the substituent at the 4'-position or expanding the five-membered pyrrolidine ring to a six- or seven-membered ring (pipecolic acid framework) researchgate.netlookchem.com.

Impact of Structural Changes on Antibacterial Potency and Spectrum

Structural changes to the lincomycin core can profoundly impact its antibacterial potency and spectrum. The enhanced activity of clindamycin compared to lincomycin highlights the importance of the modification at the C-7 position uomus.edu.iq.

SAR studies at the 6-position have shown that analogues possessing a 4'-cis-(cyclopropylmethyl)piperidine group can exhibit significantly strong antibacterial activities against Streptococcus pneumoniae and Streptococcus pyogenes, including strains carrying the erm gene, which confers resistance to many macrolides and lincosamides researchgate.netnih.gov. Further optimization by transforming the C-7 substituent in these analogues, particularly by introducing a para-heteroaromatic-phenylthio group, resulted in derivatives with potent activity against resistant S. pneumoniae and S. pyogenes researchgate.netnih.gov.

Modifications to the pyrrolidine ring also influence activity. Studies have indicated that the configuration between the 2'- and 4'-positions of the proline ring affects antibacterial activity, with trans configurations sometimes exhibiting more potent activity than cis configurations lookchem.com. Introducing different substituents at the 4'-position, such as a germinal bis-propyl moiety or a 3-(dimethylamino)propyl group, in conjunction with specific C-7 modifications, has led to compounds with improved activity against resistant strains lookchem.com.

Significance of Specific Moiety Configurations (e.g., 7(S)-Configuration)

The stereochemistry of specific positions within the lincomycin structure is critical for its interaction with the bacterial ribosome and, consequently, its antibacterial activity. The inversion of configuration at the C-7 hydroxyl group from (R) in lincomycin to (S) in clindamycin is a prime example of how a specific stereochemistry is crucial for enhanced potency uomus.edu.iq. This 7(S)-configuration in clindamycin contributes to its improved binding to the ribosomal target.

While the 7(S)-configuration is significant for the activity of clindamycin, SAR studies on other parts of the molecule and different types of modifications also emphasize the importance of specific spatial arrangements and configurations for optimal antibacterial activity lookchem.comnih.gov.

Development and Evaluation of Novel Bicyclic Scaffolds

To overcome limitations of existing lincosamides, including resistance and potential side effects, the development of novel bicyclic scaffolds has been explored as replacements for the amino acid moiety of lincomycin and clindamycin nih.govchemrxiv.org. This approach aims to constrain the conformation of the aminoacyl residue, potentially leading to improved binding interactions with the bacterial ribosome and activity against resistant strains nih.gov.

One example is the design and synthesis of oxepanoprolinamide antibiotics, which feature a bicyclic oxepanoprolyl scaffold intended to rigidify the proline ring pucker and the C4' substituent nih.gov. Evaluation of these novel bicyclic analogues has shown promising activity against multidrug-resistant bacterial pathogens, including strains expressing resistance genes like erm and cfr chemrxiv.orgnih.gov. These studies demonstrate the potential of exploring novel scaffold designs to generate lincosamide derivatives with enhanced properties.

Analytical Methodologies for Lincomycin B Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are widely used for the separation and quantification of lincomycin (B1675468) B from lincomycin and other related substances. These methods leverage the differential interactions of the compounds with a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Detection and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the detection and purity analysis of lincomycin B. Given that lincomycin and its related substances, including lincomycin B, may lack strong chromophores, detection often requires specific methods. While UV detection at wavelengths around 210-220 nm or 254 nm is sometimes used nih.govresearchgate.netnih.gov, other detection methods might offer greater sensitivity for compounds with poor UV absorbance thermofisher.com.

Reversed-phase HPLC is a common mode employed for the separation of lincomycin from related substances like 7-epilincomycin and lincomycin B. One reported method utilizes a base-deactivated C12-C18 column with a mobile phase containing acetonitrile (B52724), phosphate (B84403) buffer, and methanesulfonic acid, with UV detection at 210 nm. This method successfully separated lincomycin from lincomycin B. kuleuven.be Another HPLC method for lincomycin analysis in premixes and feedstuffs used a phenyl column with a mobile phase of phosphoric acid in water and acetonitrile, detected at 208 nm. researchgate.net The separation of lincomycin and lincomycin B has also been demonstrated using a C18 column with a mobile phase of aqueous trifluoroacetic acid and acetonitrile, coupled with a diode array detector.

HPLC methods have been developed and validated for the quantification of lincomycin in various matrices, and these methods are often adapted or applied to monitor lincomycin B levels as an impurity. For instance, a validated RP-HPLC method for lincomycin hydrochloride used a C18 column with a methanol:water mobile phase and UV detection at 254 nm, demonstrating linearity and good recovery researchgate.netinnovareacademics.in. While this specific method focuses on lincomycin hydrochloride, similar principles apply to the analysis of lincomycin B.

Studies investigating the stability of lincomycin have also utilized HPLC to monitor degradation products, including lincomycin B. One such study showed the separation of lincomycin and lincomycin B using an HPLC method with a mobile phase of acetonitrile and water, with peaks observed for both compounds dovepress.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Characterization and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-tandem Mass Spectrometry (LC-MS/MS), is a powerful technique for the characterization and quantification of lincomycin B, offering high sensitivity and selectivity. This method combines the separation capabilities of LC with the structural information provided by MS.

LC-MS/MS is frequently used for the determination of lincomycin residues in complex matrices such as animal tissues, milk, and eggs nih.govoup.commdpi.com. These methods often involve sample clean-up procedures, such as solid-phase extraction (SPE), before LC-MS/MS analysis oup.commdpi.com. The mass spectrometer detects specific ions corresponding to the target analytes. For lincomycin, characteristic ions are monitored for quantification and confirmation researchgate.netnih.gov. Given the structural similarity between lincomycin and lincomycin B, LC-MS/MS can effectively differentiate and quantify both compounds based on their distinct mass-to-charge ratios and fragmentation patterns.

A validated LC-MS/MS method for quantifying lincomycin in broiler chicken tissues monitored specific multiple reaction monitoring (MRM) ions from the parent ion (m/z 407.2) for lincomycin researchgate.netnih.gov. While the parent ion for lincomycin B (C17H32N2O6S) has a different m/z (392.19757 Da) uni.lu, LC-MS/MS methods can be tuned to detect specific ions for lincomycin B, allowing for its sensitive and selective quantification even at trace levels. The use of internal standards, such as lincomycin-d3, in LC-MS/MS methods can improve the accuracy and precision of quantification nih.gov.

LC-MS/MS is considered an ideal method for drug residue analysis in complex samples due to its ability to overcome background interference and its high sensitivity achieved through MRM mode mdpi.com. This makes it well-suited for the analysis of lincomycin B, particularly when present at low concentrations.

Electrophoretic Methods for Compound Resolution

Electrophoretic methods, which separate ions based on their differential migration in an electric field, can also be applied to the analysis of lincomycin B.

Capillary Zone Electrophoresis with Amperometric Detection

Capillary Zone Electrophoresis (CZE) coupled with amperometric detection (AD) has been demonstrated as a method for the determination of lincomycin and lincomycin B in bulk drug and pharmaceutical formulations tandfonline.comtandfonline.com. This technique offers high separation efficiency, rapid analysis, and direct detection of electroactive compounds.

In a reported CZE-AD method, lincomycin and lincomycin B were separated using a copper disk electrode operated in a wall-jet configuration with an applied potential of +675mV (vs Ag/AgCl). tandfonline.comtandfonline.com The separation was achieved in an electrophoretic medium of NaOH. tandfonline.comtandfonline.com This method allowed for the complete separation of lincomycin and lincomycin B within 15 minutes with a reported resolution of 2.3. tandfonline.comtandfonline.com The response was linear over a specific concentration range, and the method was found to be simple, rapid, and precise for the routine analysis of underivatized lincomycin and lincomycin B. tandfonline.comtandfonline.com The use of amperometric detection is particularly advantageous for compounds like lincomycin and lincomycin B that may not have strong UV absorbance, providing a sensitive detection mechanism.

Spectroscopic Approaches for Identification and Purity Assessment

Spectroscopic methods provide valuable information for the identification and purity assessment of lincomycin B, often complementing chromatographic techniques.

Various spectroscopic techniques, including UV-Vis, FTIR, NMR, and Mass Spectrometry, are utilized in the study of lincomycin and its related compounds. UV-Vis spectrophotometry can be used for the quantitative determination of lincomycin, typically measuring absorbance in the low UV range around 196 nm ajgreenchem.comresearchgate.net. However, as mentioned earlier, the UV absorbance of lincomycin and lincomycin B is relatively weak thermofisher.com.

Infrared (IR) spectroscopy, such as FTIR, can provide information about the functional groups present in the lincomycin B molecule, aiding in its identification and structural confirmation researchgate.net. Mass spectrometry, in addition to its use in LC-MS, can be employed as a standalone technique (e.g., ESI-MS) to determine the molecular weight of lincomycin B and provide fragmentation patterns that help elucidate its structure ajol.info. NMR spectroscopy (e.g., 1H NMR) is a powerful tool for detailed structural characterization, providing information about the arrangement of atoms within the molecule ajol.infoplos.org.

While specific detailed research findings solely focused on the spectroscopic analysis of isolated lincomycin B are less commonly highlighted in the provided search results compared to chromatographic methods for separation, these spectroscopic techniques are routinely applied in the characterization of pharmaceutical compounds and their impurities to confirm identity and assess purity. For instance, spectroscopic analysis is used in the characterization of lincomycin complexes, demonstrating its role in structural investigation ajol.info.

The combination of chromatographic separation with spectroscopic detection, as seen in LC-MS, is particularly effective for both identification and quantification of lincomycin B in complex samples.

Toxicological and Ecological Impact Research of Lincomycin B

Ecotoxicity Studies on Environmental Organisms

Lincomycin (B1675468), as a waterborne contaminant, has the potential to threaten algal health and impact ecosystem services. cityu.edu.hk The freshwater green alga Raphidocelis subcapitata is a commonly used model organism for assessing chemical risks due to its global distribution, ease of cultivation, and high sensitivity to chemical exposure. mdpi.com

Studies on the green alga Raphidocelis subcapitata have shown that the impact of lincomycin is concentration-dependent. At environmentally relevant concentrations (e.g., 0.5 µg L⁻¹), there is a negligible influence on algal growth. cityu.edu.hkmdpi.com However, at higher concentrations, significant growth inhibition occurs. For instance, a 7-day growth inhibition test revealed a 13.4% inhibition at a medium concentration of 5 µg L⁻¹ and a substantial 65.4% reduction in algal growth at a high concentration of 400 µg L⁻¹. cityu.edu.hkmdpi.com

Interestingly, photosynthesis appears to be a more sensitive endpoint than growth, particularly at lower concentrations. mdpi.comnih.gov In R. subcapitata exposed to low and medium levels of lincomycin (0.5 and 5 µg L⁻¹), genes related to the process of photosynthesis, including those for photosynthesis-antenna proteins and pathways for porphyrin and chlorophyll metabolism, were upregulated. cityu.edu.hkmdpi.com This suggests that the photosynthetic system is affected even before significant growth inhibition is observed. mdpi.com The presence of antibiotics like lincomycin can disrupt the photosynthetic process in algae, potentially slowing down chlorophyll synthesis and decreasing light utilization efficiency. researchgate.netwhiterose.ac.uk

| Lincomycin Concentration | Growth Inhibition (7-day) | Total Differentially Expressed Genes (DEGs) | Upregulated DEGs | Downregulated DEGs |

|---|---|---|---|---|

| Low (0.5 µg L⁻¹) | Negligible | 21 | 21 | 0 |

| Medium (5 µg L⁻¹) | 13.4% | 92 | 64 | 48 |

| High (400 µg L⁻¹) | 65.4% | 2514 | 663 | 1851 |

Lincomycin induces significant transcriptional alterations in Raphidocelis subcapitata, with the extent of these changes escalating with increasing concentration. mdpi.com At a low concentration of 0.5 µg L⁻¹, only 21 genes were found to be differentially expressed (all upregulated). cityu.edu.hkmdpi.com This number increased to 92 differentially expressed genes (DEGs) at 5 µg L⁻¹, and dramatically to 2,514 DEGs at 400 µg L⁻¹. cityu.edu.hkmdpi.com

The pathways affected by these transcriptional changes vary with the exposure level. At low to medium concentrations, the altered transcriptome primarily involves pathways related to photosynthesis, such as photosynthesis-antenna proteins and porphyrin and chlorophyll metabolism. mdpi.com At high concentrations, the enriched pathways shift to include carbohydrate metabolism, carbon fixation, nucleotide metabolism, and amino acid metabolism. cityu.edu.hkmdpi.com

In other environmental microorganisms, such as Streptomyces coelicolor, subinhibitory concentrations of lincomycin have been shown to induce the expression of genes involved in secondary metabolism. nih.gov This suggests that even at low levels, lincomycin can significantly alter microbial gene expression and metabolic activity. nih.gov

| Lincomycin Concentration | Primarily Affected Pathways |

|---|---|

| Low (0.5 µg L⁻¹) & Medium (5 µg L⁻¹) | Photosynthesis-antenna proteins, Porphyrin and chlorophyll metabolism |

| High (400 µg L⁻¹) | Carbohydrate metabolism, Carbon fixation in photosynthetic organisms, Nucleotide metabolism, Amino acid metabolism |

At high concentrations, lincomycin exposure has been shown to induce oxidative stress in R. subcapitata. cityu.edu.hkmdpi.com This is evidenced by the upregulation of genes involved in the antioxidant defense system. mdpi.com Specifically, genes encoding antioxidant enzymes within the peroxisome pathway, such as superoxide dismutase (sod2), peroxin-2 (pex2), and 2,4-dienoyl-CoA reductase (decr2), were upregulated. cityu.edu.hkmdpi.com The activation of these antioxidant systems is a response to combat excess intracellular reactive oxygen species (ROS) generated by lincomycin exposure, which can cause oxidative damage and ultimately lead to growth inhibition. mdpi.com The elevated presence of ROS is a key indicator of oxidative stress. mdpi.com

Mechanisms of Organ-Specific Injury in Animal Models (Research Focus)

Research in animal models has demonstrated that lincomycin exposure can lead to organ-specific injuries, particularly affecting the intestines and liver through the gut-liver axis. nih.govnih.gov

In studies using infant mice, lincomycin exposure was found to disrupt the intestinal barrier. nih.gov This was characterized by morphological changes, including reductions in the height of the jejunum villus and the depth of crypts, which can impair nutrient absorption. nih.gov The compromised intestinal barrier can lead to leakage, subsequently causing liver damage and inflammation. nih.gov

Antibiotics are a common cause of drug-induced liver injury, and lincomycin has been shown to cause liver dysfunction in animal models. researchgate.netnih.gov This damage is confirmed by morphological changes and functional impairments observed in the liver following exposure. nih.gov Furthermore, some studies have noted that lincomycin exposure can result in altered lipid profiles and liver damage that is suggestive of early-stage non-alcoholic fatty liver disease (NAFLD). nih.gov The damage triggers immune-mediated injury and inflammation in both the intestine and the liver. nih.govnih.gov

Lincomycin exposure significantly affects metabolic pathways in the liver, particularly those related to lipids and bile acids. nih.gov Transcriptome analysis of liver tissue from lincomycin-treated mice revealed that differentially expressed genes were downregulated in pathways associated with lipid metabolism, including "fatty acid degradation". nih.gov This suggests a reduced capacity of the liver to utilize lipids, which can contribute to lipid accumulation. nih.gov

Furthermore, lincomycin appears to disrupt the regulation of bile acid secretion. nih.gov Bile acids are crucial for the absorption of dietary fats and play a key role in maintaining lipid and glucose homeostasis. nih.gov Studies have shown that therapeutic interventions can improve lincomycin-induced liver dysfunction by upregulating genes involved in bile acid secretion and lipid degradation while downregulating genes related to lipid synthesis. nih.govnih.gov This indicates that the dysregulation of these pathways is a key mechanism behind the observed liver injury. nih.gov

Influence on Gut Microbiota Composition and Function

Research specifically detailing the influence of Lincomycin B on the composition and function of gut microbiota is not available in the current scientific literature. Studies have predominantly focused on the broader effects of "lincomycin" or the lincosamide class of antibiotics as a whole, without differentiating the specific impacts of the Lincomycin B variant.

The available research on lincomycin indicates significant alterations to the gut microbiome. These studies, conducted on various animal models, reveal substantial changes in microbial diversity, the relative abundance of different bacterial phyla and genera, and the metabolic functions of the gut microbiota. For instance, studies on lincomycin have shown a drastic reduction in the diversity of the microbial community. bohrium.comnih.gov Specifically, a significant decrease in the abundance of Bacteroidetes and Verrucomicrobia has been observed, with some bacteria like Tenericutes and Deferribacteres disappearing entirely. bohrium.comnih.gov Conversely, there is a marked increase in Firmicutes and Proteobacteria. bohrium.comnih.gov

Functionally, lincomycin has been found to impact the metabolic profile in the host, particularly affecting bile acid metabolism. bohrium.comnih.gov Key metabolites such as taurocholic acid, glycochenodeoxycholic acid, and cholic acid show abrupt changes, indicating a disruption of the microbial community. bohrium.comnih.gov Furthermore, exposure to lincomycin has been shown to reduce the concentrations of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate in the colon. nih.gov These changes in the gut environment can lead to an increased abundance of potentially pathogenic bacteria, such as Clostridium and Escherichia-Shigella, while decreasing beneficial bacteria. nih.govfrontiersin.org

It is critical to reiterate that these findings pertain to lincomycin in general. Without specific studies on Lincomycin B, it is not possible to provide detailed research findings or data tables on its exclusive effects on gut microbiota.

Future Research Perspectives for Lincomycin B

Further Elucidation of Undefined Biosynthetic Pathway Steps

The biosynthesis of lincomycin (B1675468), from which Lincomycin B is derived or co-produced in Streptomyces lincolnensis, is a complex process involving separate pathways for its two main moieties: 4-propyl-L-proline (APD) and methylthiolincosamide (MTL). wikipedia.orgnih.gov While significant progress has been made in understanding this pathway, certain steps, particularly in the formation of the amino-octose (MTL) unit, have required further investigation to be fully elucidated. wikipedia.org

Understanding these intricate steps is crucial for potentially manipulating the pathway to control the relative production of Lincomycin A and Lincomycin B, as Lincomycin B is a related compound produced during the fermentation process. Research continues to refine the understanding of these enzymatic reactions and their regulation.

Advanced Genetic Engineering for Targeted Lincomycin B Production or Elimination

Studies involving comparative genomics of high-yield S. lincolnensis strains have identified genomic differences, including deletions and duplications, that contribute to increased lincomycin titers. nih.gov Manipulation of specific genes through deletion or overexpression, such as slinc377, LDII, BGC33, lmbB2, lmbU, slinc191, and slinc348, has demonstrated the ability to enhance lincomycin production. nih.gov Furthermore, the inactivation of genes like slinc6156 and slinc4481 has also been shown to increase lincomycin yield. nih.gov

More directly relevant to Lincomycin B, research has specifically aimed at optimizing fermentation conditions to not only increase Lincomycin A production but also minimize the accumulation of Lincomycin B as a byproduct. researchgate.net Through fermentation medium optimization, a significant reduction in the concentration of the Lincomycin B byproduct (down to 0.8%, representing an 82.2% decrease) has been achieved. researchgate.net This research also indicated that osmotic stress could reduce the concentration of Lincomycin B. researchgate.net Genetic strategies, such as the deletion of the lmbX gene, which abolishes lincomycin production, have been used in mutasynthesis approaches to produce lincomycin derivatives. nih.gov Future genetic engineering efforts could focus on precisely altering enzymatic steps or regulatory elements within the lincomycin biosynthetic pathway to favor Lincomycin A production while minimizing or eliminating Lincomycin B formation, or conversely, to potentially overproduce Lincomycin B for specific research purposes if novel applications are discovered.

Exploration of Novel Bioactivities and Biological Applications beyond Antibacterial Effects

Lincomycin B is structurally related to lincomycin and is known to possess antibacterial activity, although it has been reported to exhibit approximately 25% of the antibacterial activity of lincomycin (likely referring to Lincomycin A). researchgate.net Lincomycin itself functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. rcsb.orgresearchgate.netresearchgate.net While lincomycin and its derivative clindamycin (B1669177) have applications against Gram-positive bacteria and some protozoa (in the case of clindamycin against Plasmodium falciparum), specific research into novel bioactivities or biological applications of Lincomycin B beyond its antibacterial context appears limited in the available literature. nih.govrcsb.orgresearchgate.net

One study investigating the impact of lincomycin on the green alga Raphidocelis subcapitata observed transcriptional alterations and growth inhibition at high concentrations, suggesting potential ecological effects on photosynthetic organisms. mdpi.com However, this research focused on lincomycin generally and highlighted an adverse effect rather than a beneficial novel bioactivity. The exploration of novel applications for Lincomycin B would require dedicated research to screen for activities such as antifungal, antiviral, antiparasitic (distinct from known lincosamide activity), or other pharmacological effects. Currently, the primary biological relevance discussed for Lincomycin B in the context of available research is its presence as a less potent antibacterial byproduct of lincomycin fermentation.

Addressing Evolving Resistance Mechanisms and Strategies for Overcoming Resistance

Resistance to lincosamide antibiotics, including lincomycin, poses a significant challenge. The mechanisms of resistance are varied and can affect related compounds like Lincomycin B. Primary resistance strategies employed by bacteria include modification of the ribosomal target site, enzymatic inactivation of the antibiotic, and active efflux of the drug from the bacterial cell. rcsb.orgresearchgate.netmdpi.commdpi.com

Methylation of the 23S ribosomal RNA is a prevalent mechanism conferring resistance to macrolides, lincosamides, and streptogramin B (MLSb resistance), often mediated by erm genes. rcsb.orgresearchgate.netmdpi.com Enzymatic inactivation can occur through the addition of groups to the antibiotic molecule, such as nucleotidylation catalyzed by enzymes encoded by lnu genes, which can reduce the efficacy of lincomycin. nih.gov Efflux pumps, particularly those belonging to the MFS and RND families, can decrease the intracellular concentration of lincosamides. researchgate.netmdpi.compnas.org Ribosome protection proteins (RPPs), like VmlR in Bacillus subtilis, represent another resistance mechanism where ABCF ATPases interact with stalled ribosomes to promote drug dissociation. pnas.org Furthermore, a novel resistance mechanism observed in Listeria monocytogenes involves the splitting of ribosomes mediated by the hflXr gene, allowing protein synthesis to resume in the presence of antibiotics like lincomycin. pasteur.fr

While Lincomycin B has lower intrinsic antibacterial activity than Lincomycin A, these resistance mechanisms affecting the lincosamide class would likely also contribute to reduced susceptibility to Lincomycin B. Future research needs to continue monitoring the evolution of these resistance mechanisms and explore strategies to overcome them, such as the development of new derivatives less susceptible to inactivation or efflux, the use of inhibitors targeting resistance enzymes or efflux pumps, or combination therapies. For example, combining lincomycin with silver nanoparticles has shown enhanced antibacterial activity against resistant strains, suggesting potential strategies for related compounds or in addressing resistance more broadly. mdpi.com

Comprehensive Understanding of Ecological Fate and Bioremediation Approaches

The widespread production and use of lincomycin can result in its release into the environment through various waste streams, leading to its detection in environments such as seawater and aquaculture areas. nih.govmdpi.com Lincomycin is considered persistent in the aquatic environment, with reported half-lives varying depending on the specific conditions. mdpi.commdpi.com Its presence in the environment has been associated with ecological risks, particularly to algae, where it can induce transcriptional changes and inhibit growth at sufficient concentrations. mdpi.commdpi.com

In soil, lincomycin's fate is influenced by factors such as sorption and biodegradation, although it is expected to have high mobility, with its cationic form potentially adsorbing to soil particles. nih.govusda.gov Studies have shown that lincomycin can impact soil microbial communities and interfere with nutrient cycling, such as the nitrogen cycle, by decreasing nitrate (B79036) and increasing nitrite (B80452) concentrations at high levels. usda.gov Bioconcentration in aquatic organisms is estimated to be low. nih.gov

Given the environmental persistence and potential ecological impact, understanding the ecological fate of Lincomycin B, as a component of lincomycin residues, is important. Research into bioremediation approaches is ongoing to mitigate the environmental presence of lincosamides. mdpi.comfrontiersin.org Specific microbial strains with the capacity to remove lincomycin have been identified. For instance, a Clostridium sp. strain LCM-B isolated from lincomycin mycelial residue showed some removal capacity for lincomycin. mdpi.com Another strain, ZC255, isolated from marine sediments and resistant to both lincomycin and heavy metals, demonstrated promising bioremoval ability for lincomycin, with a notable removal efficiency. mdpi.com Further research is needed to fully understand the degradation pathways of Lincomycin B in various environmental matrices and to develop efficient bioremediation strategies utilizing microbial or other approaches to reduce its environmental load.

Q & A

Basic: How to design a controlled experiment to evaluate Lincomycin B’s antimicrobial activity against resistant pathogens?

Methodological Answer:

- Hypothesis Framing : Use the PICO framework (Population: bacterial strain; Intervention: Lincomycin B; Comparison: untreated control/alternative antibiotics; Outcome: MIC/MBC values) to define scope .

- Experimental Controls : Include positive (e.g., known antibiotics) and negative (solvent-only) controls. Perform ≥3 biological replicates to ensure statistical validity .

- Dose-Response Analysis : Use serial dilutions of Lincomycin B to determine minimum inhibitory concentration (MIC). Validate via broth microdilution assays with OD600 measurements .

- Data Reliability : Calculate standard deviations and confidence intervals to address variability in microbial growth rates .

Advanced: How to resolve contradictions in reported pharmacokinetic data (e.g., half-life, bioavailability) of Lincomycin B across studies?

Methodological Answer:

- Source Evaluation : Cross-reference experimental conditions (e.g., animal models, administration routes, analytical techniques like HPLC vs. LC-MS) from primary literature .

- Meta-Analysis : Apply random-effects models to account for heterogeneity in study designs. Use PRISMA guidelines for systematic review rigor .

- In Silico Modeling : Predict pharmacokinetic parameters using tools like GastroPlus® to identify outliers in empirical data .

- Assay Validation : Replicate conflicting studies under standardized conditions, ensuring compliance with protocols in (e.g., purity verification via NMR) .

Basic: What are best practices for quantifying Lincomycin B’s effect on bacterial gene expression via qPCR?

Methodological Answer:

- Primer Design : Ensure primers span exon-exon junctions to avoid genomic DNA amplification. Validate efficiency (90–110%) via standard curves .

- Normalization : Use stable reference genes (e.g., rpoB, gyrB) identified through geNorm or BestKeeper algorithms .

- Data Analysis : Apply the 2^(-ΔΔCt) method to calculate fold changes in target genes (e.g., resistance markers erm or lnu genes) relative to controls .

- Reproducibility : Include no-template controls and technical triplicates to exclude contamination or pipetting errors .

Advanced: How to validate the structural integrity of novel Lincomycin B derivatives synthesized via semi-synthetic modification?

Methodological Answer:

- Spectroscopic Confirmation : Use high-resolution mass spectrometry (HR-MS) for molecular formula verification and 2D NMR (COSY, HSQC) for stereochemical assignment .

- Purity Assessment : Conduct HPLC-UV/ELSD analysis (≥95% purity threshold) with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) .

- Bioactivity Correlation : Compare MIC values of derivatives to parent compound to confirm structure-activity relationships (SAR) .

Basic: How to ensure ethical compliance in preclinical studies involving Lincomycin B administration in animal models?

Methodological Answer: